molecular formula C13H28O2 B8361250 1-Methoxy-2-dodecanol CAS No. 67217-00-9

1-Methoxy-2-dodecanol

Cat. No. B8361250
Key on ui cas rn: 67217-00-9
M. Wt: 216.36 g/mol
InChI Key: IQPXTMISFDVLEV-UHFFFAOYSA-N
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Patent
US07135443B2

Procedure details

The same reactor that was used in Production Example 5 was charged with 64 g (2 mol) of methanol and 2 g of boron trifluoride diethyl ether complex and then the mixture was raised to 60° C. Then, 184.3 g (1 mol) of 1,2-epoxydodecane was added dropwise to the mixture over one hour and the resulting mixture was kept as it was for 3 hours. The reaction was terminated just after confirming that 1,2-epoxydodecane left unreacted was less than 1% by gas chromatography and then the reaction mixture was cooled. Thereafter, methanol was removed in the same manner as in Production Example 5 to obtain 2-hydroxydodecyl methyl ether.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
184.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[O:3]1[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:4]1>>[CH3:1][O:2][CH2:4][CH:5]([OH:3])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
184.3 g
Type
reactant
Smiles
O1CC1CCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was terminated just
WAIT
Type
WAIT
Details
left unreacted
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
Thereafter, methanol was removed in the same manner as in Production Example 5

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCC(CCCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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